molecular formula C13H14O5 B8287595 2,4-Dioxo-5-phenoxy-pentanoic acid ethyl ester

2,4-Dioxo-5-phenoxy-pentanoic acid ethyl ester

Cat. No.: B8287595
M. Wt: 250.25 g/mol
InChI Key: RCUCLUKBIBGDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dioxo-5-phenoxy-pentanoic acid ethyl ester is a useful research compound. Its molecular formula is C13H14O5 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

ethyl 2,4-dioxo-5-phenoxypentanoate

InChI

InChI=1S/C13H14O5/c1-2-17-13(16)12(15)8-10(14)9-18-11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3

InChI Key

RCUCLUKBIBGDHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)COC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phenoxyacetone (5.0240 g, 33.46 mmol) and diethyloxalate (4.52 mL, 33.29 mmol) were mixed together, and then added to a solution of NaOEt (˜3 M, 11.1 mL) stirring in an ice bath under N2. After stirring for 15 minutes, the reaction was warmed to room temperature and stirred overnight. The reaction was quenched at 0° C. with 1N HCl and extracted 2× with CH2Cl2. The combined organics were washed with H2O, dried with Na2SO4, filtered, and concentrated to yield crude 40. The crude material was purified with 1:1 Hexanes:CH2Cl2 to obtain 1.3490 g (15.4%) of 40. 1H (CDCl3, 400 MHz): δ 7.31 (2H, t, J=7.5 Hz), 7.01 (1H, t, J=7.3 Hz), 6.91 (2H, d, J=8.8 Hz), 6.76 (1H, s), 4.67 (2H, s), 4.35 (2H, q, J=7.1 Hz), 1.38 (3H, t, J=7.1 Hz) ppm. 13C (CDCl3, 100 MHz): δ 199.61, 166.38, 161.55, 157.37, 129.63, 121.89, 114.48, 98.97, 70.13, 62.60, 13.90 ppm. DEPT (CDCl3, 100 MHz): CH3 carbons: 13.90; CH2 carbons: 70.13, 62.60; CH carbons: 129.63, 121.89, 114.48, 98.97 ppm. HPLC: 10.180 min. (Starting material: 9.053 min)
Quantity
5.024 g
Type
reactant
Reaction Step One
Quantity
4.52 mL
Type
reactant
Reaction Step One
Name
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Name
Yield
15.4%

Synthesis routes and methods II

Procedure details

Sodium (6.74 g, 293 mmol) was added to EtOH (808 mL) at 0° C. The mixture was stirred at 0° C. until the sodium was completely dissolved. Then phenoxy-2-propanone (53 mL, 266 mmol) was added dropwise. The mixture was stirred at 0° C. for 10 minutes and then diethyl oxalate (36 mL, 266 mmol) was added. Then the mixture was stirred at room temperature for 16 hours and the solvent was evaporated in vacuo. The residue was dissolved in H2O and the mixture was acidified with a 1M solution of HCl and extracted with DCM. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo. The crude product was purified by open column chromatography (silica; DCM) to yield 2,4-dioxo-5-phenoxy-pentanoic acid ethyl ester (35.9 g, 54% yield) as an oil.
Quantity
6.74 g
Type
reactant
Reaction Step One
Name
Quantity
808 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
reactant
Reaction Step Three
Quantity
36 mL
Type
reactant
Reaction Step Four

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